molecular formula C14H9Br2FO2 B11090573 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde

3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B11090573
M. Wt: 388.03 g/mol
InChI Key: XVDLROQWVDXFHZ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde is an organic compound characterized by the presence of bromine, fluorine, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:

    Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.

    Etherification: The brominated intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzoic acid.

    Reduction: 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands and catalysts.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-[(3-fluorobenzyl)oxy]benzaldehyde is unique due to the combination of bromine, fluorine, and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C14H9Br2FO2

Molecular Weight

388.03 g/mol

IUPAC Name

3,5-dibromo-4-[(3-fluorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H9Br2FO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-2-1-3-11(17)4-9/h1-7H,8H2

InChI Key

XVDLROQWVDXFHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2Br)C=O)Br

Origin of Product

United States

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